molecular formula C16H23NO4S2 B7069247 N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide

N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7069247
M. Wt: 357.5 g/mol
InChI Key: KIJNSGHUNJHADH-UHFFFAOYSA-N
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Description

N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound that features both sulfonamide and indene moieties

Properties

IUPAC Name

N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-22(18,19)15-9-6-14(7-10-15)17-23(20,21)16-8-5-12-3-2-4-13(12)11-16/h5,8,11,14-15,17H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJNSGHUNJHADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylsulfonylcyclohexylamine with 2,3-dihydro-1H-indene-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The indene moiety may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylsulfonylphenyl)-2,3-dihydro-1H-indene-5-sulfonamide
  • N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

N-(4-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its combination of sulfonamide and indene moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

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